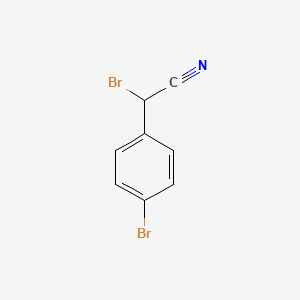

2-bromo-2-(4-bromophenyl)acetonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-2-(4-bromophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBJAUMNUCTIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Synthesis, Reactivity, and Applications of 2-bromo-2-(4-bromophenyl)acetonitrile

Executive Summary

As modern organic synthesis pushes toward highly functionalized, complex molecular architectures, the demand for versatile, bifunctional building blocks has never been higher. 2-bromo-2-(4-bromophenyl)acetonitrile (CAS: 748166-19-0) stands out as a premier intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1].

From a mechanistic standpoint, this compound is uniquely valuable because it possesses two orthogonal reactive handles: a highly electrophilic α -bromo nitrile moiety and a para-substituted aryl bromide. As a Senior Application Scientist, I approach this molecule as a strategic linchpin. By carefully tuning reaction conditions, researchers can selectively functionalize the α -carbon via nucleophilic substitution ( SN2 ) or engage the aryl ring in transition-metal-catalyzed cross-coupling, allowing for the rapid assembly of complex heterocyclic scaffolds.

Physicochemical Profiling

Understanding the baseline properties of 2-bromo-2-(4-bromophenyl)acetonitrile is critical for downstream reaction design, solvent selection, and analytical tracking[1],. The quantitative data is summarized below.

| Property | Value | Structural Implication |

| IUPAC Name | 2-bromo-2-(4-bromophenyl)acetonitrile | Denotes dual bromination (aliphatic α -carbon and aromatic para-position). |

| CAS Number | 748166-19-0 | Unique identifier for regulatory and inventory tracking. |

| Molecular Formula | C8H5Br2N | Indicates a high degree of halogenation, impacting density and lipophilicity. |

| Molecular Weight | 274.94 g/mol | Essential for precise stoichiometric calculations in micro-scale synthesis. |

| Physical State | Off-white to pale yellow solid | Coloration is typical for conjugated α -bromo aryl systems. |

| Solubility Profile | Soluble in DCM, EtOAc, THF, MeCN | Insoluble in water; necessitates organic or biphasic solvent systems. |

Mechanistic Synthesis & Workflow

The standard industrial and bench-scale synthesis of 2-bromo-2-(4-bromophenyl)acetonitrile relies on the Wohl-Ziegler bromination of 2-(4-bromophenyl)acetonitrile[2]. This radical-mediated pathway utilizes N-bromosuccinimide (NBS) as the bromine source.

The Wohl-Ziegler Pathway

The reaction is driven by homolytic cleavage. The electron-withdrawing nitrile group increases the acidity of the α -protons but, more importantly, stabilizes the resulting benzylic radical through resonance (capto-dative stabilization). NBS provides a low, steady-state concentration of Br2 , which is crucial: it prevents the competing ionic electrophilic aromatic substitution that would otherwise over-brominate the aromatic ring[3].

Figure 1: Radical-mediated Wohl-Ziegler bromination pathway for alpha-bromination.

Optimized Step-by-Step Protocol (Batch Scale)

To ensure high fidelity and yield, the following self-validating protocol has been optimized for bench-scale synthesis, replacing highly toxic CCl4 with a greener polar aprotic solvent[2].

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Argon or N2 .

-

Reagent Charging: Dissolve 2-(4-bromophenyl)acetonitrile (10.0 mmol) in 50 mL of anhydrous acetonitrile (0.2 M). Add N-bromosuccinimide (NBS, 10.5 mmol) and Azobisisobutyronitrile (AIBN, 0.5 mmol).

-

Causality: A slight stoichiometric excess of NBS ensures complete conversion. AIBN acts as the thermal radical initiator. Acetonitrile is chosen as it supports the solubility of the starting materials while remaining inert to radical abstraction.

-

-

Degassing: Sparge the solution with dry N2 for 15 minutes.

-

Causality: Molecular oxygen is a potent radical scavenger. Failing to degas the solvent will quench the benzylic radical, stalling the reaction and promoting auto-oxidation byproducts.

-

-

Thermal Initiation: Heat the reaction mixture to 75°C under continuous stirring.

-

Self-Validating Check: NBS is denser than acetonitrile and will initially sit at the bottom of the flask. As the reaction progresses, NBS is consumed and succinimide (which is lighter) is generated. The transition of the solid from the bottom of the flask to floating at the surface is a visual confirmation of reaction progression.

-

-

Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2) or GC-MS. The reaction typically reaches completion within 2–4 hours.

-

Workup & Isolation: Cool the mixture to 0°C in an ice bath to maximize the precipitation of the succinimide byproduct. Vacuum filter the suspension through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield the pure α -bromo nitrile as an off-white solid.

(Note: For industrial scale-up, continuous-flow photo-bromination using a 405 nm LED array is highly recommended to mitigate the thermal hazards of AIBN and improve space-time yields[3].)

Divergent Reactivity & Downstream Applications

The true power of 2-bromo-2-(4-bromophenyl)acetonitrile lies in its orthogonal reactivity.

-

α -Carbon Electrophilicity: The α -carbon is severely electron-deficient due to the combined inductive effects of the nitrile group, the bromine atom, and the phenyl ring. It undergoes rapid SN2 displacement with a variety of nucleophiles (amines, thiols, alkoxides). Furthermore, under basic conditions, it easily participates in Darzens-type condensations with aldehydes or ketones to form highly substituted oxiranes.

-

Aryl Bromide Cross-Coupling: The para-bromo substitution on the aromatic ring serves as a robust handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the α -bromide is significantly more reactive, chemists can perform sequential, site-selective functionalization: first displacing the α -bromide, followed by Pd-catalyzed coupling at the aryl bromide.

Figure 2: Divergent synthetic applications of the bifunctional building block.

Analytical Characterization Expectations

To confirm the successful synthesis and purity of the compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

-

1 H NMR (400 MHz, CDCl3 ): The defining feature of the successful α -bromination is the disappearance of the benzylic CH2 protons (typically around 3.7 ppm in the starting material) and the emergence of a distinct, highly deshielded singlet for the CH−Br proton. Due to the combined electron-withdrawing effects of the nitrile, the bromine, and the aromatic ring, this singlet will appear significantly downfield, typically between δ 5.40 – 5.60 ppm . The para-substituted aromatic protons will present as a classic AA'BB' system (two distinct doublets) in the δ 7.40 – 7.60 ppm range.

-

13 C NMR (100 MHz, CDCl3 ): The spectrum will show the nitrile carbon at approximately 115 ppm . The α -carbon, now bearing a heavy halogen, will shift to the 30–40 ppm region, while the aromatic carbons will populate the 120–140 ppm range.

Sources

In-Depth Technical Guide: 2-Bromo-2-(4-bromophenyl)acetonitrile (CAS 748166-19-0) in Advanced Organic Synthesis

Executive Summary & Chemical Identity

2-Bromo-2-(4-bromophenyl)acetonitrile (CAS 748166-19-0) is a specialized, highly reactive electrophilic building block utilized extensively in advanced organic synthesis ()[1]. Functioning as an α -bromoarylacetonitrile, it serves as a critical intermediate in the development of Reversible Addition-Fragmentation chain Transfer (RAFT) agents for living radical polymerization ()[2] and the synthesis of complex nitrogenous heterocycles, including proline derivatives for pharmaceutical applications ()[3].

Physicochemical Profiling & Structural Causality

The utility of 2-bromo-2-(4-bromophenyl)acetonitrile stems directly from its molecular architecture. The α -carbon is flanked by two strongly electron-withdrawing moieties: a cyano group (-I, -M effects) and a 4-bromophenyl ring (-I effect). This synergistic electron withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the α -carbon exceptionally susceptible to nucleophilic attack ( SN2 ) ()[1]. Furthermore, the bromide ion acts as an excellent leaving group, facilitating rapid, high-yield alkylation reactions.

Table 1: Physicochemical Properties of 2-Bromo-2-(4-bromophenyl)acetonitrile

| Property | Value |

| Chemical Name | 2-Bromo-2-(4-bromophenyl)acetonitrile |

| CAS Number | 748166-19-0 |

| Molecular Formula | C8H5Br2N |

| Molecular Weight | 274.94 g/mol ()[4] |

| Melting Point | 47-49 °C ()[1] |

| Reactivity Profile | Highly electrophilic α -carbon; Lachrymator |

Synthesis Methodology: Wohl-Ziegler Radical Bromination

The standard synthesis of α -bromoarylacetonitriles relies on the Wohl-Ziegler bromination of the corresponding phenylacetonitrile. This pathway utilizes N-bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator ()[5].

Workflow for the radical bromination of 4-bromophenylacetonitrile using NBS and AIBN.

Protocol 1: Self-Validating Radical Bromination

Step 1: Setup & Initiation Dissolve 4-bromophenylacetonitrile (10 mmol) in 25 mL of anhydrous ethyl acetate. Add NBS (11 mmol) and AIBN (0.5 mmol) ()[5]. Causality: Ethyl acetate is utilized as a greener alternative to traditional carbon tetrachloride ( CCl4 ). AIBN acts as the thermal initiator, decomposing at ~65°C to yield nitrogen gas and isobutyronitrile radicals, which abstract the benzylic α -hydrogen.

Step 2: Propagation & Reflux Heat the mixture to 75°C under a nitrogen atmosphere for 4-6 hours. Causality: The steady thermal decomposition of AIBN ensures a controlled, low concentration of bromine radicals from NBS. This prevents runaway exothermic reactions and minimizes unwanted electrophilic aromatic substitution on the phenyl ring ()[6].

Step 3: Self-Validation & Workup Validation Check: The reaction's progress is physically indicated by the precipitation of succinimide (which is insoluble in cold EtOAc). Cool the reaction to 0°C; the appearance of a dense white precipitate confirms the consumption of NBS and the successful progression of the reaction. Secondary validation is achieved via TLC (9:1 Hexane/EtOAc), showing the disappearance of the starting material. Filter the succinimide byproduct. Wash the organic filtrate with saturated aqueous Na2S2O3 (to quench residual Br2 ) and brine. Dry over MgSO4 , filter, and concentrate in vacuo to yield the crude product, which can be purified via silica gel chromatography ()[5].

Advanced Applications in Drug Development & Materials Science

The electrophilic nature of 2-bromo-2-(4-bromophenyl)acetonitrile allows it to act as a central hub for divergent synthetic pathways.

Divergent synthetic applications of 2-bromo-2-(4-bromophenyl)acetonitrile.

Synthesis of RAFT Agents for Living Polymerization

In materials science, α -bromo nitriles are critical precursors for synthesizing trithiocarbonate RAFT agents ()[2].

Protocol 2: Self-Validating Synthesis of a RAFT Transfer Agent Step 1: Nucleophilic Substitution Suspend sodium methyl trithiocarbonate (5 mmol) in 10 mL of ethyl acetate. Dropwise, add a solution of 2-bromo-2-(4-bromophenyl)acetonitrile (5.5 mmol) in 10 mL of ethyl acetate at room temperature ()[2]. Causality: The dual electron-withdrawing nature of the cyano and 4-bromophenyl groups makes the α -carbon an ideal substrate for a rapid SN2 attack by the bulky, sulfur-rich trithiocarbonate anion.

Step 2: Self-Validation & Workup Validation Check: The reaction mixture will transition from a heterogeneous suspension to a distinct color change (typically deep yellow/orange) as the trithiocarbonate salt is consumed and the covalent, soluble RAFT agent is formed ()[2]. After 12 hours of stirring, quench with 20 mL of distilled water. Extract the organic layer, dry over MgSO4 , and concentrate. The structural integrity of the RAFT agent is validated via 1H NMR, specifically monitoring the chemical shift of the highly deshielded α -proton.

Synthesis of Substituted Prolines via Phase-Transfer Catalysis (PTC)

In drug development, 2-bromo-2-(4-bromophenyl)acetonitrile is utilized to construct substituted pyrrolidine-2-carbonitriles (proline derivatives), which are vital scaffolds for anti-HIV therapeutics and peptidomimetics ()[3]. The α -bromo nitrile is first reacted with a functionalized amine (e.g., 1-amino-3-chloropropane) to yield an α -amino nitrile. Subsequent acylation and treatment with a Phase-Transfer Catalyst (e.g., TEBAC) and a base ( K2CO3 ) drive an intramolecular cyclization. Causality: The PTC facilitates the transport of the carbonate base into the organic phase, deprotonating the amide nitrogen. The resulting nucleophile attacks the pendant alkyl chloride, closing the 5-membered pyrrolidine ring efficiently ()[3].

Handling, Stability, and Safety Protocols

As a highly reactive alkylating agent, 2-bromo-2-(4-bromophenyl)acetonitrile requires stringent handling protocols:

-

Lachrymator Properties: Due to its structural similarity to tear gases (e.g., bromobenzyl cyanide), it is a potent lachrymator and must be handled exclusively within a certified fume hood.

-

Storage: Store under an inert atmosphere (Argon or N2 ) at 2-8°C. Exposure to ambient moisture can lead to the slow hydrolysis of the α -bromo nitrile moiety into an amide or alcohol.

References

-

Moad, G., et al. "Living Radical Polymerization by the RAFT Process—A First Update". Australian Journal of Chemistry, CSIRO Publishing. Available at:[Link]

-

Martirosyan, et al. "New method for the synthesis of 2-phenylproline and its derivatives". ResearchGate. Available at:[Link]

-

Matsuo, M., et al. "Radical Polymerization: Kinetics and Mechanism". Macromolecular Symposia, Wiley-VCH. Available at: [Link]

Sources

Molecular Architecture and Synthetic Utility of 2-Bromo-2-(4-bromophenyl)acetonitrile: A Technical Guide for Advanced Organic Synthesis

Executive Summary

In the realm of advanced organic synthesis and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of downstream molecular assembly. 2-Bromo-2-(4-bromophenyl)acetonitrile (CAS: 748166-19-0) stands out as a highly versatile, dual-halogenated intermediate. Recognized in commercial catalogs by suppliers like and [1], this molecule offers orthogonal reactivity profiles: a highly labile benzylic bromide primed for nucleophilic substitution, and a stable aryl bromide reserved for transition-metal-catalyzed cross-coupling.

This whitepaper dissects the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to synthesize and utilize this critical intermediate effectively.

Structural & Physicochemical Profiling

The synthetic power of 2-bromo-2-(4-bromophenyl)acetonitrile lies in its precise molecular architecture. The alpha-carbon is a stereocenter flanked by three distinct functional groups: a phenyl ring, a bromine atom, and a nitrile group. The strong electron-withdrawing nature of the nitrile group (-I effect) significantly increases the electrophilicity of the benzylic carbon, while simultaneously stabilizing radical intermediates during its synthesis via the captodative effect.

To facilitate experimental planning, the quantitative and structural data of this compound are summarized below.

Table 1: Physicochemical and Structural Properties

| Property | Value | Causality / Impact on Reactivity |

| CAS Registry Number | 748166-19-0 | Standard identifier for procurement, safety tracking, and inventory management. |

| Molecular Formula | C₈H₅Br₂N | Highlights the dual-bromine functionality essential for divergent synthesis. |

| Molecular Weight | 274.94 g/mol | Critical for precise stoichiometric calculations in downstream coupling reactions. |

| Benzylic C-Br Bond | Highly labile (Sₙ2 active) | Activated by the adjacent electron-withdrawing nitrile and resonance-stabilizing phenyl ring. |

| Aryl C-Br Bond | Stable under standard conditions | Remains inert during benzylic substitutions; requires Pd/Ni catalysis for activation. |

| Nitrile Group (-CN) | Strongly electron-withdrawing | Increases benzylic proton acidity; stabilizes benzylic radical intermediates during synthesis. |

Mechanistic Insights: The Alpha-Bromination Pathway

The synthesis of 2-bromo-2-(4-bromophenyl)acetonitrile is typically achieved via the Wohl-Ziegler bromination of 4-bromophenylacetonitrile. In my tenure optimizing scale-up campaigns, a recurring pitfall is the use of elemental bromine (Br₂), which frequently leads to competitive electrophilic aromatic substitution or uncontrollable over-bromination.

To circumvent this, we utilize N-Bromosuccinimide (NBS) in the presence of a radical initiator like Azobisisobutyronitrile (AIBN). As detailed in related benzylic bromination studies published via [2], NBS provides a controlled, low steady-state concentration of Br₂. This kinetic control ensures that the reaction proceeds strictly via a radical mechanism at the benzylic position, leaving the aromatic ring untouched.

Figure 1: Wohl-Ziegler radical bromination mechanism for benzylic activation.

Orthogonal Reactivity and Downstream Applications

The concept of orthogonal reactivity is the cornerstone of modern drug development. Because the two bromine atoms in 2-bromo-2-(4-bromophenyl)acetonitrile exist in entirely different electronic environments (sp³ vs. sp² hybridized carbons), they can be addressed sequentially without the need for protecting groups.

-

Primary Functionalization (Benzylic Sₙ2): The benzylic bromide is highly susceptible to nucleophilic attack. Reacting this hub with azoles (e.g., 1,2,4-triazole) yields intermediates crucial for the synthesis of aromatase inhibitors (analogous to letrozole).

-

Secondary Functionalization (Cross-Coupling): Once the benzylic position is functionalized, the para-bromo substituent on the aryl ring can be subjected to Suzuki-Miyaura or Stille cross-coupling conditions to build extended biaryl frameworks.

Figure 2: Divergent synthetic workflows leveraging orthogonal reactivity.

Self-Validating Experimental Protocol: Bench-Scale Synthesis

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Visual cues and chemical logic are embedded into the workflow to allow the chemist to verify success at each node of the process.

Objective

Synthesis of 2-bromo-2-(4-bromophenyl)acetonitrile via radical bromination.

Materials

-

4-bromophenylacetonitrile: 1.0 equivalent

-

N-Bromosuccinimide (NBS): 1.05 equivalents (Must be freshly recrystallized from water to remove trace Br₂ impurities, which cause side reactions).

-

Azobisisobutyronitrile (AIBN): 0.05 equivalents

-

Solvent: Benzotrifluoride (BTF) or Acetonitrile (0.2 M) (Green alternatives to legacy CCl₄).

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly Charge a flame-dried round-bottom flask with 4-bromophenylacetonitrile, NBS, and AIBN. Add the solvent.

-

Causality: Flame-drying removes ambient moisture. Moisture is strictly prohibited because it can hydrolyze the highly reactive benzylic bromide product into an unwanted benzylic alcohol.

Step 2: Initiation (Heating) Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere.

-

Causality: AIBN requires thermal activation (~65-80°C) to undergo homolytic cleavage. This cleavage extrudes nitrogen gas and generates the cyanoisopropyl radicals necessary to initiate the chain reaction.

Step 3: Propagation & Visual Self-Validation Stir the mixture at reflux for 2 to 4 hours.

-

Causality & Validation: The reaction will initially appear as a dense, heavy suspension of NBS at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is less dense and will float to the surface of the solvent. This phase shift serves as a reliable, visual self-validating indicator that the propagation cycle is active and nearing completion.

Step 4: Quenching and Workup Cool the reaction to 0°C. Filter the mixture to remove the floating succinimide byproduct. Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃), followed by brine.

-

Causality: Cooling to 0°C minimizes product degradation during handling. The Na₂S₂O₃ wash is chemically critical; it reduces any unreacted electrophilic bromine species into inert bromide ions, preventing downstream oxidative side reactions or over-bromination during solvent evaporation.

Step 5: Purification & Analytical Validation Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc).

-

Validation: Monitor fractions via Thin Layer Chromatography (TLC). The target product will exhibit a slightly higher R_f value than the starting material. This is due to the loss of a polar benzylic proton and the addition of the highly lipophilic bromine atom. Confirm mono-bromination via ¹H-NMR (look for the disappearance of the benzylic -CH₂- singlet and the appearance of a -CH- singlet shifted downfield).

Conclusion

2-Bromo-2-(4-bromophenyl)acetonitrile is far more than a simple reagent; it is a meticulously balanced electrophilic hub. By understanding the causality behind its radical synthesis and leveraging its orthogonal reactivity, researchers can rapidly construct complex, drug-like scaffolds. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis, minimizing byproduct formation and maximizing downstream coupling yields.

References

-

National Institutes of Health (NIH). "Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor." PubMed Central (PMC), [Link].

Sources

- 1. 2-Bromo-2-(4-bromophenyl)acetonitrile|Research Chemical [benchchem.com]

- 2. Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromo-2-(4-bromophenyl)acetonitrile (CAS 748166-19-0)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural Logic, Mechanistic Synthesis, and Application Workflows

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, electrophilic building blocks in the design of complex Active Pharmaceutical Ingredients (APIs). 2-bromo-2-(4-bromophenyl)acetonitrile is a prime example of such a compound. Characterized by its dual-bromine substitution—one on the aromatic ring and one at the highly reactive alpha-benzylic position—this molecule serves as a critical intermediate in nucleophilic substitution reactions and the synthesis of methadone analogs[1].

In pharmaceutical quality control, this compound is officially designated and tracked as Methadone Impurity 18 [2], making its synthesis, characterization, and handling a matter of strict regulatory and analytical importance.

Quantitative Data: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-bromo-2-(4-bromophenyl)acetonitrile |

| CAS Number | 748166-19-0 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Common Designation | Methadone Impurity 18 |

| Key Reactive Center | Alpha-Carbon (C2) |

Structural Logic & Reactivity Profile

The synthetic utility of 2-bromo-2-(4-bromophenyl)acetonitrile stems directly from its structural electronics. The alpha-carbon (C2) is flanked by a strongly electron-withdrawing nitrile group (-C≡N) and a 4-bromophenyl ring. This unique environment serves two purposes:

-

Radical Stabilization: It lowers the bond dissociation energy of the precursor's C-H bond, allowing for facile radical bromination.

-

Electrophilicity: It renders the resulting alpha-bromine an exceptional leaving group for subsequent Sₙ2 nucleophilic attacks.

Fig 1. Structural dissection of 2-bromo-2-(4-bromophenyl)acetonitrile and its reactive sites.

Mechanistic Synthesis: The Wohl-Ziegler Pathway

The most reliable and field-proven method for synthesizing 2-bromo-2-(4-bromophenyl)acetonitrile from 4-bromophenylacetonitrile is the Wohl-Ziegler reaction [3].

Causality in Experimental Choices

-

Why N-Bromosuccinimide (NBS)? Using elemental bromine (Br₂) often leads to unwanted electrophilic aromatic substitution (ring bromination). NBS provides a low, steady-state concentration of bromine radicals, ensuring absolute chemoselectivity for the benzylic alpha-position[4].

-

Why Azobisisobutyronitrile (AIBN)? AIBN is a thermal radical initiator that decomposes cleanly at ~65–80°C to generate nitrogen gas and two isobutyronitrile radicals, initiating the chain reaction without the oxidative side-reactions associated with peroxide initiators.

-

Why Carbon Tetrachloride (CCl₄)? CCl₄ is non-polar, lacks abstractable hydrogen atoms, and provides the perfect density differential for a self-validating reaction visual cue (explained in the protocol below)[3]. (Note: Due to modern toxicity concerns, trifluorotoluene or chlorobenzene are increasingly used as greener alternatives).

Fig 2. Wohl-Ziegler radical bromination pathway for synthesizing the target compound.

Experimental Protocol: Alpha-Bromination Workflow

This protocol is designed as a self-validating system . The physical properties of the reagents provide real-time feedback on the reaction's progress.

Step-by-Step Methodology:

-

System Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (N₂).

-

Reagent Loading: Dissolve 1.0 equivalent of 4-bromophenylacetonitrile in anhydrous CCl₄ (0.2 M concentration). Add 1.05 equivalents of recrystallized 3[3] and a catalytic amount (0.05 eq) of AIBN.

-

Initial State Observation: Note that NBS is denser than CCl₄ and will settle at the bottom of the flask.

-

Propagation (Reflux): Heat the mixture to a gentle reflux (~77°C). The thermal decomposition of AIBN will initiate the radical chain mechanism.

-

Self-Validation Checkpoint: Monitor the reaction visually. As the reaction proceeds, the dense NBS is consumed, and the byproduct succinimide is generated. Succinimide is less dense than CCl₄. The reaction is deemed complete when the solid mass transitions entirely from the bottom of the flask to floating on the surface of the solvent [3].

-

Workup & Isolation:

-

Cool the mixture to 0°C in an ice bath to maximize succinimide precipitation.

-

Filter the mixture through a sintered glass funnel to remove the floating succinimide byproduct.

-

Wash the filtrate sequentially with 10% aqueous sodium thiosulfate (to quench residual bromine) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-2-(4-bromophenyl)acetonitrile.

-

Analytical Characterization

To ensure trustworthiness and verify the success of the synthesis, the isolated compound must be characterized. The presence of the highly deshielded alpha-proton is the primary diagnostic marker.

| Technique | Expected Signal / Shift | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 5.4 – 5.6 ppm (s, 1H) | Alpha-CH (Highly deshielded by -CN and -Br) |

| ¹H NMR (CDCl₃) | δ 7.4 – 7.6 ppm (m, 4H) | Aromatic protons (AA'BB' system characteristic of para-substitution) |

| ¹³C NMR (CDCl₃) | ~116 ppm | Nitrile Carbon (-C≡N) |

| ¹³C NMR (CDCl₃) | ~26 – 28 ppm | Alpha-Carbon (C2) |

| IR Spectroscopy | ~2240 cm⁻¹ | C≡N stretching vibration (often weak) |

| Mass Spectrometry | m/z ~273, 275, 277 (1:2:1 ratio) | [M]⁺ molecular ion (Characteristic isotopic pattern for two Bromine atoms) |

Applications in Advanced API Synthesis

In drug development, 2-bromo-2-(4-bromophenyl)acetonitrile is not an end-product but a highly reactive "warhead" or building block[1].

Methadone Analogs & Impurity Profiling: The synthesis of methadone and its derivatives relies heavily on diphenylacetonitrile precursors. When brominated starting materials are utilized, 2-bromo-2-(4-bromophenyl)acetonitrile emerges as a critical intermediate—or, if unreacted, as 2[2]. Its presence in API batches must be strictly monitored via HPLC-MS, as the labile alpha-bromine can act as an alkylating agent, posing genotoxic risks if left in the final drug formulation.

Nucleophilic Substitution (Sₙ2): The compound is routinely subjected to nucleophilic attack by secondary amines (e.g., dimethylamine) to install the necessary pharmacophores required for opioid receptor binding. The strong electron-withdrawing nature of the nitrile group accelerates this Sₙ2 displacement, allowing the reaction to proceed under mild conditions without the need for extreme heating, thereby preserving the integrity of the aryl bromide bond for potential downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Sources

- 1. 2-Bromo-2-(4-bromophenyl)acetonitrile|Research Chemical [benchchem.com]

- 2. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 3. N-bromobutanimide | 128-08-5 | Benchchem [benchchem.com]

- 4. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-2-(4-bromophenyl)acetonitrile

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. As a Senior Application Scientist, I frequently leverage 2-bromo-2-(4-bromophenyl)acetonitrile (CAS: 748166-19-0)[1] as a highly versatile, dual-halogenated intermediate.

This compound features two distinct electrophilic centers: an sp3 -hybridized alpha-bromine and an sp2 -hybridized aryl bromine. The causality behind its synthetic value lies in its orthogonal reactivity . By understanding the electronic environments of these two halogens, chemists can execute sequential, site-specific functionalizations without the need for cumbersome protecting-group chemistry. This guide synthesizes the physicochemical data, mechanistic pathways, and field-proven protocols required to master this building block.

Physicochemical Profiling

To design robust reactions, one must first understand the physical constraints and electronic properties of the substrate. The table below consolidates the core quantitative data for 2-bromo-2-(4-bromophenyl)acetonitrile.

| Property | Value / Description | Causality & Practical Implication |

| IUPAC Name | 2-bromo-2-(4-bromophenyl)acetonitrile | Defines the structural connectivity and functional groups. |

| CAS Number | 748166-19-0 | Unique identifier for procurement and regulatory tracking [1]. |

| Molecular Formula | C₈H₅Br₂N | Indicates a highly halogenated, dense molecular structure. |

| Molecular Weight | 274.94 g/mol | High mass-to-carbon ratio due to dual bromine atoms. |

| Melting Point | 47–49 °C [1] | Low-melting solid; can oil out during crystallization if solvent gradients are too steep. |

| Boiling Point | ~233 °C [1] | High boiling point necessitates non-distillative purification methods (e.g., chromatography). |

| Solubility Profile | Soluble in DCM, EtOAc, THF, MeCN | Highly lipophilic. Insoluble in water, making aqueous workups highly efficient for removing polar byproducts. |

Mechanistic Pathways & Orthogonal Reactivity

The true power of 2-bromo-2-(4-bromophenyl)acetonitrile lies in the differential reactivity of its functional groups.

-

The Alpha-Bromine ( sp3 ): This position is hyper-activated. The adjacent nitrile group (-C≡N) exerts a powerful electron-withdrawing inductive effect (-I). This polarization significantly weakens the C-Br bond and stabilizes the transition state of incoming nucleophiles, making it exceptionally prone to SN2 substitution (e.g., with amines or alkoxides).

-

The Aryl Bromine ( sp2 ): The bromine attached to the phenyl ring is inert to standard nucleophilic attack due to the electron-rich nature of the aromatic π -system. However, it is an ideal candidate for oxidative addition by transition metals (Pd, Ni), enabling Suzuki-Miyaura or Stille cross-coupling reactions [2].

Orthogonal reactivity pathways of 2-bromo-2-(4-bromophenyl)acetonitrile.

Experimental Methodology: Self-Validating Alpha-Bromination

While commercially available, synthesizing this compound from 2-(4-bromophenyl)acetonitrile via Wohl-Ziegler bromination is a fundamental workflow in many labs. In my experience optimizing these workflows, the choice of radical initiator and solvent is critical to suppressing over-bromination and ring-bromination.

Reagent Causality:

-

N-Bromosuccinimide (NBS): Provides a low, constant concentration of Br2 , preventing electrophilic aromatic substitution on the phenyl ring.

-

AIBN (Azobisisobutyronitrile): Chosen over peroxide initiators because it decomposes at a predictable rate at 65–80 °C, generating a steady stream of radicals without oxidizing the sensitive nitrile group.

-

Acetonitrile (Solvent): A modern, greener alternative to the traditional Carbon Tetrachloride ( CCl4 ). It sufficiently dissolves the starting material while allowing the succinimide byproduct to precipitate upon cooling.

Step-by-Step Protocol:

-

System Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of Argon.

-

Reagent Loading: Add 2-(4-bromophenyl)acetonitrile (1.0 equiv, 10 mmol) and dissolve in 50 mL of anhydrous Acetonitrile.

-

Initiation: Add NBS (1.05 equiv, 10.5 mmol) and AIBN (0.05 equiv, 0.5 mmol) to the stirring solution. Note: Keep NBS slightly above stoichiometric to ensure full conversion, but below 1.1 equiv to prevent dibromination.

-

Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 80 °C) for 4 to 6 hours. The mixture will initially turn yellow/orange as bromine radicals propagate.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. The insoluble succinimide byproduct will precipitate. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to yield the pure product as a low-melting solid.

System Validation (Self-Validating Check):

Every robust protocol must contain a self-validating endpoint to prevent downstream failures. To validate this synthesis, analyze the crude mixture via 1H NMR ( CDCl3 ).

-

Failure State: A distinct singlet at ~3.7 ppm indicates unreacted starting material (the benzylic CH2 ).

-

Success State: The protocol is validated by the complete disappearance of the 3.7 ppm peak and the emergence of a new methine singlet further downfield at ~5.5 ppm , confirming quantitative conversion to the alpha-bromo derivative.

Step-by-step experimental workflow for self-validating alpha-bromination.

Applications in Drug Development & Quality Control

In medicinal chemistry, the rapid construction of complex sp3 -rich architectures is highly prized. 2-Bromo-2-(4-bromophenyl)acetonitrile serves as an excellent precursor for alpha-amino nitriles via nucleophilic displacement with secondary amines. These intermediates can be subsequently hydrolyzed to yield unnatural, sterically hindered amino acids, which are critical for developing peptidomimetics with high proteolytic stability.

Furthermore, in the realm of pharmaceutical Quality Control (QC), this specific compound is frequently monitored as an analytical standard. It is structurally related to intermediates used in the synthesis of complex analgesics and is formally tracked in certain pharmacopeial databases as a standard impurity (e.g., cataloged as Methadone Impurity 18) [3]. Identifying and quantifying such reactive intermediates is a regulatory requirement to ensure API (Active Pharmaceutical Ingredient) safety and stability.

Handling, Stability, and Storage

Because of its high reactivity, improper storage will lead to degradation, compromising experimental reproducibility.

-

Light Sensitivity: The benzylic C-Br bond is susceptible to homolytic cleavage upon prolonged exposure to UV light. Protocol: Store exclusively in amber glass vials.

-

Moisture Sensitivity: Alpha-bromo nitriles can undergo slow hydrolysis in the presence of atmospheric moisture, yielding the corresponding alpha-hydroxy compound or degrading the nitrile. Protocol: Backfill storage vials with Argon and store desiccated at 2–8 °C.

References

-

Quality Control Chemicals (QCC). "Methadone Impurity 18 | CAS 748166-19-0" QCC Standards Database. Available at: [Link]

reactivity of the alpha-carbon in 2-bromo-2-(4-bromophenyl)acetonitrile

SubstituentPrimary Electronic EffectMechanistic ConsequenceCyano (-CN)Strong -I, Strong -MDrastically lowers the LUMO energy; stabilizes the SN2 transition state and the conjugate base (carbanion) via resonance. α -Bromine (-Br)Strong -I, High PolarizabilityActs as an excellent leaving group for SN2 reactions; weakens the adjacent C-H bond; provides a labile site for homolytic cleavage[2].4-Bromophenyl-I, +M (Resonance)Delocalizes negative charge or unpaired electrons (benzylic stabilization); facilitates π π stacking in transition states. Causality Insight: The baseline pKa of unsubstituted phenylacetonitrile is approximately 14.33[3]. The synergistic electron-withdrawing effects of the α -bromine and the para-bromo substituent significantly increase the acidity of the α -proton, lowering the estimated pKa to the 11-12 range. This allows for facile deprotonation under mild basic conditions, avoiding the need for extreme bases like LDA. ElectronicEffects AlphaC Alpha-Carbon 2-bromo-2-(4-bromophenyl)acetonitrile CN Cyano Group (-CN) Strong -I, -M Effect AlphaC->CN Br Alpha-Bromine (-Br) Strong -I, Leaving Group AlphaC->Br Ar 4-Bromophenyl Group -I, +M Effect AlphaC->Ar SN2 Enhanced SN2 Reactivity CN->SN2 Lowers TS Energy Acid High C-H Acidity CN->Acid Stabilizes Carbanion Br->SN2 Excellent Leaving Group Radical Facile C-Br Homolysis Br->Radical Weak C-Br Bond Ar->Acid Resonance Delocalization Ar->Radical Benzylic Stabilization Electronic effects dictating the multimodal reactivity of the alpha-carbon.

Nucleophilic Substitution ( SN2 ) Dynamics

Despite being a sterically hindered secondary carbon, the α -carbon exhibits exceptional SN2 reactivity, readily reacting with amines, thiolates, and alkoxides.

The Causality of Accelerated SN2 : In a typical secondary alkyl halide, steric bulk elevates the activation energy of the SN2 transition state. However, in 2-bromo-2-(4-bromophenyl)acetonitrile, the adjacent π -systems (the nitrile triple bond and the phenyl ring) align parallel to the forming and breaking bonds in the transition state. This orbital overlap (conjugative stabilization) significantly lowers the energy of the transition state. Furthermore, the strong -I effect of the cyano group lowers the energy of the σ∗ C-Br orbital (the LUMO), making it highly susceptible to nucleophilic attack.

Self-Validating Protocol: General SN2 Amination This protocol outlines the substitution of the α -bromide with a secondary amine. The system is self-validating through integrated monitoring and internal standards.

-

Substrate Dissolution: Dissolve 1.0 equivalent of 2-bromo-2-(4-bromophenyl)acetonitrile in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C to suppress competitive elimination or dimerization.

-

Nucleophile Addition: Add 1.2 equivalents of the target secondary amine dropwise. The slight excess ensures complete conversion without complicating purification.

-

Base Addition: Introduce 1.5 equivalents of anhydrous potassium carbonate ( K2CO3 ) to act as an acid scavenger, neutralizing the generated HBr.

-

Reaction Monitoring (Validation Step): Stir the mixture and monitor via LC-MS or TLC (Hexanes/Ethyl Acetate 8:2). The reaction is deemed complete when the distinct substrate peak (m/z ~275) is fully consumed, typically within 2-4 hours.

-

Aqueous Workup: Quench the reaction with cold distilled water. Extract the aqueous layer three times with dichloromethane (DCM). The organic layers are combined, washed with brine, and dried over anhydrous Na2SO4 .

-

Purification: Concentrate the organic phase under reduced pressure and purify via silica gel flash chromatography.

Step-by-step workflow for nucleophilic substitution (SN2) at the alpha-carbon.

Carbanion Chemistry: Acidity and Electrophilic Quenching

Deprotonation of the highly acidic α -proton yields a carbanion that is heavily stabilized by resonance delocalization into the cyano group (forming a ketenimine-like enolate equivalent) and the adjacent 4-bromophenyl ring.

The Causality of Carbanion Stability: The thermodynamic stability of this carbanion dictates that it can be generated using relatively mild bases (e.g., DBU or Cs2CO3 ). Once formed, this carbanion is a potent nucleophile capable of reacting with various electrophiles, such as alkyl halides (to form quaternary α -carbons) or carbonyl compounds (in Darzens-type condensations to form epoxides, since the α -bromine acts as an internal leaving group).

Self-Validating Protocol: Darzens-Type Epoxidation

-

Deprotonation: Suspend 1.0 equivalent of the substrate and 1.1 equivalents of an aldehyde in anhydrous THF at -78 °C.

-

Base Addition: Slowly add 1.2 equivalents of Lithium hexamethyldisilazide (LiHMDS). The low temperature prevents premature self-condensation.

-

Cyclization (Validation Step): Allow the reaction to slowly warm to room temperature. The initial aldol-type addition is followed by an intramolecular SN2 displacement of the α -bromide. Monitor via 1H NMR of crude aliquots; the disappearance of the highly deshielded α -proton singlet confirms deprotonation and subsequent cyclization.

-

Isolation: Quench with saturated NH4Cl , extract with ethyl acetate, and purify to yield the functionalized oxirane.

Radical Generation and Atom Transfer

The C-Br bond at the α -position is exceptionally weak (characterized by a low Bond Dissociation Energy) due to the captodative stabilization of the resulting radical[1].

The Causality of Radical Stabilization: When the C-Br bond undergoes homolytic cleavage, the resulting α -radical is stabilized simultaneously by the electron-withdrawing cyano group and the electron-donating resonance of the phenyl ring. This makes 2-bromo-2-(4-bromophenyl)acetonitrile an excellent initiator for Atom Transfer Radical Polymerization (ATRP) or a participant in transition-metal/photoredox-catalyzed Atom Transfer Radical Addition (ATRA) reactions.

References

stability and storage conditions for 2-bromo-2-(4-bromophenyl)acetonitrile

Stability and Storage Protocols for 2-Bromo-2-(4-bromophenyl)acetonitrile: A Comprehensive Technical Guide

Introduction

2-Bromo-2-(4-bromophenyl)acetonitrile (CAS No. 748166-19-0) is a highly reactive, brominated nitrile compound widely utilized as a critical building block in advanced organic synthesis, heterocyclic chemistry, and active pharmaceutical ingredient (API) development[1]. However, the same structural features that make it a versatile electrophile also render it highly unstable under ambient conditions. This whitepaper elucidates the mechanistic basis of its instability and establishes self-validating protocols for its storage, handling, and preservation to ensure reproducible synthetic yields.

Molecular Architecture & Mechanistic Vulnerabilities

The chemical instability of 2-bromo-2-(4-bromophenyl)acetonitrile is a direct consequence of its molecular architecture. As a Senior Application Scientist, it is critical to understand why the compound degrades, rather than simply memorizing storage rules.

-

Electrophilic α -Carbon (Moisture Sensitivity): The nitrile group (-C ≡ N) exerts a powerful inductive electron-withdrawing effect. Synergistically, the 4-bromophenyl ring stabilizes any developing positive charge at the benzylic position. This renders the α -carbon highly electrophilic, making the C-Br bond exceptionally susceptible to nucleophilic attack by atmospheric water ( SN1 or SN2 hydrolysis). This hydrolysis yields the corresponding α -hydroxy nitrile and highly corrosive hydrogen bromide (HBr) gas[2][3].

-

Benzylic Radical Stability (Light Sensitivity): The homolytic cleavage of the α -C-Br bond requires relatively low activation energy because the resulting benzylic radical is highly resonance-stabilized by both the adjacent aromatic ring and the nitrile group. Exposure to ultraviolet (UV) or ambient visible light triggers rapid photolytic degradation, releasing bromine radicals (Br•) that initiate auto-oxidative chain reactions[2][3].

-

Thermal Lability: At elevated temperatures, the compound undergoes auto-catalytic thermal decomposition. The breakdown pathways release highly toxic and corrosive byproducts, including hydrogen cyanide (HCN), hydrogen bromide (HBr), and nitrogen oxides (NOx)[3].

Degradation Pathways

Mechanistic degradation pathways of the compound under environmental stress.

Empirical Stability Data

To quantify the storage requirements, the following table summarizes the stability profile and quantitative thresholds of α -bromoarylacetonitriles under varying environmental conditions.

| Environmental Stressor | Threshold Condition | Mechanistic Consequence | Estimated Shelf-Life Impact | Visual / Analytical Indicator |

| Moisture | > 10 ppm H2O | Nucleophilic hydrolysis to α -hydroxy nitrile | Rapid degradation (< 48 hours) | Evolution of HBr gas (acrid odor) |

| Light | UV / Visible exposure | Homolytic C-Br cleavage (radical generation) | Rapid photolysis (2–4 hours) | Solid shifts from white to yellow/brown |

| Thermal | > 25°C (Ambient) | Auto-catalytic thermal decomposition | Reduced stability (< 3 months) | Pressure buildup in sealed vials |

| Thermal | 2–8°C (Refrigerated) | Kinetic stabilization of C-Br bond | Optimal stability (12–24 months) | Maintains off-white crystalline state |

Advanced Storage Protocols & Workflows

To ensure scientific integrity, the storage of 2-bromo-2-(4-bromophenyl)acetonitrile must follow a strict, self-validating protocol. A self-validating system ensures that any failure in the storage environment is immediately visible to the researcher before the degraded chemical ruins a sensitive reaction.

Protocol: Self-Validating Storage and Aliquotting Workflow

-

Inert Atmosphere Transfer: Upon receipt, never open the primary container in ambient air. Transfer the sealed container into a glovebox purged with high-purity Argon or Nitrogen ( O2 < 5 ppm, H2O < 1 ppm). Causality: Argon is heavier than air and provides a superior protective blanket against nucleophilic moisture[2].

-

Light-Protected Aliquotting: Divide the bulk material into single-use aliquots using amber borosilicate glass vials. Causality: Amber glass blocks UV transmission, preventing the homolytic scission of the C-Br bond. Single-use aliquots prevent the bulk supply from undergoing repeated freeze-thaw cycles, which introduce condensation.

-

Hermetic Sealing: Seal each vial with a PTFE-lined silicone septum. Causality: The PTFE face provides chemical resistance against any trace HBr outgassing (which would degrade standard rubber), while the silicone backing ensures a hermetic, self-healing seal. Wrap the cap junction with Parafilm.

-

Self-Validating Desiccation: Place the sealed vials inside a secondary containment vessel (e.g., a desiccator jar) containing an indicating desiccant (e.g., blue-to-pink silica gel). Causality: This provides a self-validating visual check. If the desiccant turns pink, the primary moisture barrier has failed, alerting the scientist to potential hydrolysis before the reagent is used.

-

Cold Storage & Thermal Equilibration: Store the secondary container in an explosion-proof refrigerator maintained strictly between 2°C and 8°C. Crucial Step: Before opening an aliquot for an experiment, remove it from the refrigerator and allow it to equilibrate to room temperature inside a desiccator for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical lattice, instantly initiating hydrolysis[2][3].

Step-by-step handling and storage workflow to ensure chemical integrity.

Safety & Handling Workflows

Because of its degradation profile, handling this compound requires stringent safety measures:

-

Toxicity Profile: The compound and its primary degradants (HBr, HCN) are highly toxic, lachrymatory, and corrosive to mucous membranes and the upper respiratory tract[2][3].

-

PPE Requirements: Handle exclusively inside a certified Class II fume hood or glovebox. Required PPE includes heavy-duty nitrile or butyl rubber gloves (double-gloved), a chemically resistant lab coat, and chemical splash goggles.

-

Spill Response: In the event of a spill, do not use water. Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite). If degradation has occurred (indicated by a sharp, acrid odor of HBr), neutralize carefully with a weak, dry base like sodium bicarbonate before sweeping into a hazardous waste container using non-sparking tools[2][3].

Sources

An In-depth Technical Guide to the Core Precursors for the Synthesis of 2-bromo-2-(4-bromophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the key precursors and synthetic strategies for obtaining 2-bromo-2-(4-bromophenyl)acetonitrile, a valuable intermediate in organic synthesis. The document will delve into the core chemical principles, present detailed experimental protocols, and offer insights into the causality behind experimental choices, ensuring a thorough understanding for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

2-bromo-2-(4-bromophenyl)acetonitrile is a significant building block in the synthesis of various organic molecules, particularly those with applications in pharmaceuticals and materials science. Its structure, featuring a reactive benzylic bromide and a nitrile group on a dibrominated phenyl ring, allows for a diverse range of chemical transformations. This guide will explore the primary synthetic pathways to this compound, focusing on the critical precursors and the chemical logic that underpins their conversion.

Two principal synthetic routes to 2-bromo-2-(4-bromophenyl)acetonitrile will be discussed:

-

Route 1: From 4-Bromobenzaldehyde. This pathway involves the initial formation of a cyanohydrin, which is subsequently brominated.

-

Route 2: From (4-bromophenyl)acetonitrile. This more direct approach involves the alpha-bromination of a readily available precursor.

Each route will be examined in detail, with a focus on the synthesis of the key precursors and their transformation to the final product.

Route 1: Synthesis via 4-Bromobenzaldehyde

This synthetic approach leverages the reactivity of the aldehyde functional group in 4-bromobenzaldehyde to introduce the nitrile and the alpha-bromo substituent in a stepwise manner.

Key Precursor: 4-Bromobenzaldehyde

4-Bromobenzaldehyde is a commercially available and versatile starting material.[1] Its synthesis is typically achieved through the oxidation of 4-bromotoluene. A common laboratory-scale preparation involves a two-step process: free-radical bromination of 4-bromotoluene to form 4-bromobenzal bromide, followed by hydrolysis.[2]

Step 1: Formation of the Cyanohydrin Intermediate

The first critical step in this route is the conversion of 4-bromobenzaldehyde to its corresponding cyanohydrin, 2-hydroxy-2-(4-bromophenyl)acetonitrile. This reaction is a nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of the aldehyde.[1]

Experimental Protocol: Synthesis of 2-hydroxy-2-(4-bromophenyl)acetonitrile [1]

| Parameter | Value | Rationale |

| Starting Material | 4-Bromobenzaldehyde | Commercially available aromatic aldehyde. |

| Reagent | Sodium Cyanide (NaCN) | Source of the nucleophilic cyanide ion. |

| Catalyst/Conditions | Acid (e.g., HCl) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Solvent | Acetonitrile or a biphasic system | A polar aprotic solvent can be used, or a two-phase system with an aqueous solution of NaCN and an organic solvent for the aldehyde. |

| Temperature | 0-10 °C | Low temperature helps to control the exothermic reaction and minimize side reactions. |

| Work-up | Filtration and solvent evaporation | Simple work-up to isolate the cyanohydrin product. |

Step-by-Step Methodology:

-

A solution of 4-bromobenzaldehyde in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.

-

The solution is cooled to 0-10 °C in an ice bath.

-

An aqueous solution of sodium cyanide is added dropwise to the aldehyde solution with vigorous stirring.

-

Simultaneously, an acid (e.g., dilute HCl) is added to maintain a slightly acidic pH, which facilitates the reaction.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the organic layer is separated (if a biphasic system is used) or the reaction mixture is filtered.

-

The solvent is removed under reduced pressure to yield the crude 2-hydroxy-2-(4-bromophenyl)acetonitrile, which can be purified by recrystallization.

Step 2: Bromination of the Cyanohydrin

The final step in this route is the conversion of the intermediate cyanohydrin to 2-bromo-2-(4-bromophenyl)acetonitrile. This is an α-bromination reaction where the hydroxyl group is replaced by a bromine atom. This transformation can be achieved using various brominating agents.

Experimental Protocol: Synthesis of 2-bromo-2-(4-bromophenyl)acetonitrile from Cyanohydrin

This protocol is based on general methods for the conversion of α-hydroxy nitriles to α-bromo nitriles.

| Parameter | Value | Rationale |

| Starting Material | 2-hydroxy-2-(4-bromophenyl)acetonitrile | The intermediate synthesized in the previous step. |

| Reagent | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | Effective reagents for converting alcohols to alkyl bromides. |

| Solvent | Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether) | Prevents unwanted side reactions with water. |

| Temperature | 0 °C to room temperature | The reaction is often started at a low temperature and then allowed to warm to room temperature. |

| Work-up | Quenching with water, extraction, and purification by chromatography | Standard work-up procedure to isolate and purify the final product. |

Step-by-Step Methodology:

-

2-hydroxy-2-(4-bromophenyl)acetonitrile is dissolved in an anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

The brominating agent (e.g., PBr₃) is added dropwise with stirring.

-

The reaction is allowed to proceed at 0 °C for a specified time and then warmed to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

Route 2: Synthesis via (4-bromophenyl)acetonitrile

This route offers a more direct pathway to the target molecule through the α-bromination of (4-bromophenyl)acetonitrile.

Key Precursor: (4-bromophenyl)acetonitrile

(4-bromophenyl)acetonitrile is a key intermediate that can be synthesized via nucleophilic substitution of 4-bromobenzyl bromide or chloride with a cyanide salt.[3] 4-bromobenzyl bromide, in turn, can be prepared from 4-bromotoluene via free-radical bromination.[2]

Experimental Protocol: Synthesis of (4-bromophenyl)acetonitrile [3]

| Parameter | Value | Rationale |

| Starting Material | 4-Bromobenzyl bromide or 4-Bromobenzyl chloride | Reactive benzylic halides that readily undergo SN2 reactions. |

| Reagent | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Nucleophilic source of the cyanide group. |

| Solvent | Ethanol, DMSO, or a phase-transfer catalyst system | Polar solvents that can dissolve both the organic substrate and the inorganic cyanide salt. |

| Temperature | Reflux | Elevated temperature is often required to drive the reaction to completion. |

| Work-up | Precipitation and recrystallization or extraction and distillation | Standard procedures to isolate and purify the product. |

Step-by-Step Methodology:

-

4-Bromobenzyl bromide is dissolved in a suitable solvent (e.g., ethanol).

-

A solution of sodium cyanide in the same solvent or water is added to the reaction mixture.

-

The mixture is heated to reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, which is then filtered and recrystallized. Alternatively, the product can be extracted with an organic solvent, and the solvent removed to yield the crude product, which is then purified by distillation or recrystallization.

Direct α-Bromination of (4-bromophenyl)acetonitrile

The final step in this route is the direct bromination of the benzylic carbon of (4-bromophenyl)acetonitrile. This reaction typically proceeds via an enolate or enol intermediate under either acidic or basic conditions.

Experimental Protocol: Synthesis of 2-bromo-2-(4-bromophenyl)acetonitrile by Direct Bromination

This protocol is based on general methods for the α-bromination of arylacetonitriles.

| Parameter | Value | Rationale |

| Starting Material | (4-bromophenyl)acetonitrile | The precursor with an acidic benzylic proton. |

| Reagent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Common and effective brominating agents. |

| Catalyst/Conditions | Acid catalyst (e.g., HBr) or Base catalyst (e.g., NaH) | To facilitate the formation of the enol or enolate intermediate, respectively. |

| Solvent | Carbon tetrachloride, Dichloromethane, or Acetic acid | Solvents that are inert to the reaction conditions. |

| Temperature | Varies depending on the method (can be room temperature or require heating) | To control the reaction rate and selectivity. |

| Work-up | Removal of excess bromine, washing, and purification | To isolate the pure product. |

Step-by-Step Methodology (Acid-Catalyzed):

-

(4-bromophenyl)acetonitrile is dissolved in a suitable solvent like acetic acid.

-

A catalytic amount of hydrobromic acid is added.

-

Elemental bromine is added dropwise to the solution with stirring.

-

The reaction is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then poured into water.

-

The product is extracted with an organic solvent.

-

The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, then with water and brine.

-

The organic layer is dried, and the solvent is evaporated to give the crude product, which is purified by column chromatography or recrystallization.

Conclusion

The synthesis of 2-bromo-2-(4-bromophenyl)acetonitrile can be effectively achieved through two primary routes, each with its own set of key precursors and strategic considerations. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and safety considerations. Both pathways highlight fundamental principles of organic synthesis, including nucleophilic addition, substitution, and α-functionalization of carbonyl-like compounds. A thorough understanding of the synthesis and reactivity of the core precursors, 4-bromobenzaldehyde and (4-bromophenyl)acetonitrile, is essential for the successful and efficient production of this valuable synthetic intermediate.

References

-

BenchChem. An In-depth Technical Guide to the Core Reactions of 4-Bromobenzaldehyde.

-

Pearson. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons.

-

OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.

-

BenchChem. Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles.

-

BenchChem. Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide.

-

PubChem. 2-(4-Bromophenyl)-2-hydroxyacetonitrile.

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones.

-

JoVE. A Protocol for α-Bromination of β-Substituted Enones.

-

National Institutes of Health. One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions.

-

Sigma-Aldrich. 2-(4-Bromophenyl)-2-hydroxyacetonitrile.

-

Sigma-Aldrich. 2-(4-Bromophenyl)-2-hydroxyacetonitrile.

-

Sigma-Aldrich. 4-Bromophenylacetonitrile.

-

Organic Syntheses. p-BROMOBENZALDEHYDE.

-

Wiley Online Library. Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents.

-

QuickCompany. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.

-

YouTube. Alpha Bromination.

-

National Institutes of Health. 2-Bromobenzaldehyde cyanohydrin.

-

PDF Free Download. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.

-

DiVA portal. Efficient Synthesis and Analysis of Chiral Cyanohydrins.

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids.

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination.

-

Google Patents. EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Organic Syntheses. phenacyl bromide.

-

ResearchGate. 2-Bromobenzaldehyde cyanohydrin.

-

ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

-

Macmillan Group. Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix.

Sources

Strategic Applications of 2-Bromo-2-(4-bromophenyl)acetonitrile in Advanced Organic Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the design of complex active pharmaceutical ingredients (APIs) relies heavily on modular, multi-functional building blocks. 2-Bromo-2-(4-bromophenyl)acetonitrile (CAS: 748166-19-0) stands out as a premier tri-functional scaffold. Featuring an aliphatic α -bromide, an aromatic para-bromide, and an electron-withdrawing nitrile group, this molecule offers exceptional orthogonal reactivity. This technical guide explores the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for its application in advanced synthetic workflows, such as the development of YAP/TAZ-TEAD protein-protein interaction inhibitors .

Structural Analysis and Orthogonal Reactivity

The strategic value of 2-bromo-2-(4-bromophenyl)acetonitrile is dictated by the distinct electronic environments of its reactive sites, which allow chemists to perform sequential functionalizations without the need for protecting groups.

-

The α -Bromide (Aliphatic Electrophile): The α -carbon is flanked by two strongly electron-withdrawing groups (the nitrile and the phenyl ring). This renders the carbon highly electrophilic and the α -proton highly acidic. Consequently, the α -bromide is an exceptional leaving group primed for S N 2 nucleophilic substitution.

-

The para-Aryl Bromide (Aromatic Electrophile): Unlike the aliphatic α -bromide, the aryl bromide is inert to standard nucleophiles. However, it is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling late-stage cross-coupling reactions.

-

The Nitrile Group: Serving as both an activating group and a synthetic handle, the nitrile stabilizes α -carbanions during alkylation and can later be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Fig 1: Orthogonal reactivity map of 2-bromo-2-(4-bromophenyl)acetonitrile.

Core Synthetic Workflows and Causality

Workflow A: α -Nucleophilic Substitution

When synthesizing complex biaryl derivatives, the α -position is typically functionalized first. Why? The α -bromide is highly reactive and can poison palladium catalysts or undergo unwanted side reactions (like homocoupling) during the elevated temperatures required for Suzuki coupling. By reacting the α -bromide with an amine or alkoxide first, it is converted into a stable linkage .

Causality in Reagent Selection: N,N-diisopropylethylamine (DIPEA) is the base of choice for amination. Because DIPEA is sterically hindered, it cannot act as a competing nucleophile against the highly reactive α -bromide. It solely serves to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium to completion without degrading the nitrile.

Workflow B: Transition-Metal Catalyzed Cross-Coupling

Once the α -position is secured, the para-bromo group is subjected to Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Causality in Reagent Selection: A mild base such as potassium carbonate (K 2 CO 3 ) is utilized in the biphasic aqueous/organic solvent mixture. Stronger bases (like NaOH) are strictly avoided to prevent the premature hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the p-bromo position.

Quantitative Data: Reaction Site Comparison

The following table summarizes the optimized reaction parameters for functionalizing the distinct sites of the molecule, highlighting the necessary conditions to maintain orthogonality.

| Reaction Site | Reaction Type | Typical Reagents | Causality / Rationale | Yield Range |

| α -Bromide | Nucleophilic Substitution | Amines, DIPEA, ACN | Highly electrophilic carbon; DIPEA scavenges HBr without acting as a nucleophile. | 75–95% |

| α -Proton | Alkylation | Alkyl halides, NaH, THF | Nitrile stabilizes the carbanion; NaH ensures complete, irreversible deprotonation. | 60–85% |

| p-Aryl Bromide | Suzuki-Miyaura Coupling | Ar-B(OH) 2 , Pd(dppf)Cl 2 , K 2 CO 3 | Oxidative addition at aryl C-Br; Mild K 2 CO 3 prevents nitrile hydrolysis. | 70–90% |

| Nitrile | Reduction | LiAlH 4 or BH 3 ·THF | Strong hydrides reduce CN to a primary amine for downstream functionalization. | 50–80% |

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes built-in checkpoints (e.g., phase separation, LC-MS monitoring) to ensure the chemical integrity of the intermediate before proceeding to the next step.

Protocol 1: α -Nucleophilic Amination

Objective: Selectively substitute the α -bromide with a secondary amine while leaving the p-aryl bromide intact.

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-2-(4-bromophenyl)acetonitrile (1.0 equiv, 10 mmol) in anhydrous acetonitrile (ACN, 0.2 M).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) dropwise at room temperature. Rationale: ACN provides a polar aprotic environment that accelerates S N 2 kinetics, while DIPEA prepares the system for acid scavenging.

-

Nucleophile Addition: Slowly add the desired secondary amine (1.1 equiv, 11 mmol). Stir the reaction mixture at room temperature for 4–6 hours.

-

Validation Checkpoint 1 (Reaction Completion): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active, higher R f ) should completely disappear, replaced by a lower R f product spot.

-

Self-Validating Workup: Concentrate the mixture under reduced pressure to remove ACN. Dilute the residue in Dichloromethane (DCM) and water.

-

Phase Separation: Pass the biphasic mixture through a hydrophobic phase separator cartridge. Rationale: The hydrophobic frit selectively passes the organic DCM layer, ensuring quantitative removal of aqueous salts (DIPEA-HBr) without the risk of emulsion formation, validating the purity of the crude organic phase.

-

Purification: Concentrate the organic filtrate and purify via flash column chromatography to yield the α -amino nitrile intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: Couple the p-aryl bromide of the intermediate from Protocol 1 with an aryl boronic acid.

-

Preparation: Charge a microwave vial with the α -amino nitrile intermediate (1.0 equiv, 5 mmol), the desired aryl boronic acid (1.2 equiv, 6 mmol), and K 2 CO 3 (2.0 equiv, 10 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 equiv, 5 mol%). Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.

-

Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water (0.1 M). Rationale: Water is strictly required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex, which is essential for the transmetalation step.

-

Reaction: Seal the vial and heat at 90 °C for 12 hours under nitrogen.

-

Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The mass spectrum must show the disappearance of the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity) and the appearance of the desired biaryl mass.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via silica gel chromatography.

References

- Novartis AG. "Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors." Google Patents (WO2021186324A1).

commercial suppliers of 2-bromo-2-(4-bromophenyl)acetonitrile

An In-Depth Technical Guide to 2-Bromo-2-(4-bromophenyl)acetonitrile: Synthesis, Sourcing of Precursors, and Applications

Executive Summary

2-Bromo-2-(4-bromophenyl)acetonitrile is a highly reactive bifunctional molecule of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo group and a versatile nitrile moiety on a bromophenyl scaffold, makes it a potent alkylating agent and a valuable building block for constructing complex molecular architectures, particularly in drug discovery. This guide provides a comprehensive overview of this compound, focusing on the commercial availability of its direct precursor, a detailed protocol for its synthesis, its chemical reactivity, and its applications. For professionals in drug development, this document outlines the practical steps from sourcing starting materials to utilizing the target compound in synthetic workflows.

Profile and Physicochemical Properties of the Key Precursor: 2-(4-Bromophenyl)acetonitrile

The direct precursor to our target compound is 2-(4-bromophenyl)acetonitrile (also known as 4-bromobenzyl cyanide). It is a stable, crystalline solid that is readily available from numerous commercial suppliers. Understanding its properties is the first step in any synthetic workflow.

| Property | Value | Source(s) |

| CAS Number | 16532-79-9 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrN | [1][3] |

| Molecular Weight | 196.04 g/mol | [1][3] |

| Appearance | White to pale brown crystalline solid | [5] |

| Melting Point | 47-49 °C (lit.) | [5] |

| Boiling Point | 116-118 °C at 3 mmHg | [5] |

| Purity (Typical) | 95% - 99% | [2][3][6] |

| Synonyms | 4-Bromophenylacetonitrile, p-Bromophenylacetonitrile, 4-Bromobenzylcyanide | [4] |

Commercial Suppliers of 2-(4-Bromophenyl)acetonitrile (Precursor)

A wide range of chemical suppliers offer the precursor, 2-(4-bromophenyl)acetonitrile, in quantities ranging from grams for laboratory research to kilograms for bulk manufacturing. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Available Purity/Grades | Representative Pack Sizes |

| Sigma-Aldrich | 98% | 5g, 25g, 100g |

| Fisher Scientific | 96%+ (TCI), Thermo Scientific brands available | 5g, 25g, 100g |

| Manchester Organics | >97% | 25g, Custom Sizes |

| Fluorochem | 95% | 25g |

| Veeprho | Reference Standard | Varies |

| Echemi (Marketplace) | Industrial Grade (98%), 99% | Bulk quantities |

| Aldlab Chemicals | 95% | Varies |

Note: Availability and pack sizes are subject to change. It is recommended to consult the supplier's website for current information.

Synthesis of 2-Bromo-2-(4-bromophenyl)acetonitrile

The target compound is synthesized via the α-bromination of its precursor, 2-(4-bromophenyl)acetonitrile. This reaction leverages the increased acidity of the α-hydrogen, which is positioned between the electron-withdrawing nitrile and phenyl groups, facilitating deprotonation and subsequent reaction with an electrophilic bromine source.

General Synthetic Workflow

The diagram below illustrates the straightforward, single-step conversion from the commercially available starting material to the desired α-bromo product.

Caption: Synthetic pathway from precursor to target compound.

Detailed Experimental Protocol

This protocol is a representative procedure for α-bromination. Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves hazardous materials and may release HBr gas.[7]

-

Setup: Equip a dry, round-bottomed flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: In the flask, dissolve 2-(4-bromophenyl)acetonitrile (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or benzene.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05-0.1 eq).

-